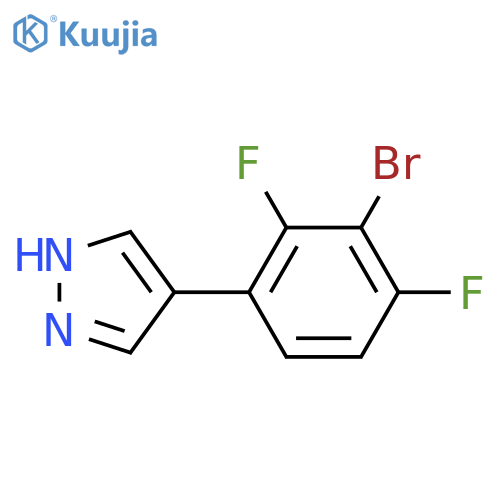

Cas no 2229106-43-6 (4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole)

2229106-43-6 structure

商品名:4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole

- EN300-1933946

- 2229106-43-6

-

- インチ: 1S/C9H5BrF2N2/c10-8-7(11)2-1-6(9(8)12)5-3-13-14-4-5/h1-4H,(H,13,14)

- InChIKey: AWEVFVIUGARULS-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1F)C1C=NNC=1)F

計算された属性

- せいみつぶんしりょう: 257.96042g/mol

- どういたいしつりょう: 257.96042g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1933946-1.0g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 1g |

$1299.0 | 2023-05-31 | ||

| Enamine | EN300-1933946-0.25g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 0.25g |

$1196.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-5.0g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 5g |

$3770.0 | 2023-05-31 | ||

| Enamine | EN300-1933946-1g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 1g |

$1299.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-10g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 10g |

$5590.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-0.1g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 0.1g |

$1144.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-10.0g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 10g |

$5590.0 | 2023-05-31 | ||

| Enamine | EN300-1933946-0.05g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 0.05g |

$1091.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-2.5g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 2.5g |

$2548.0 | 2023-09-17 | ||

| Enamine | EN300-1933946-0.5g |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |

2229106-43-6 | 0.5g |

$1247.0 | 2023-09-17 |

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

2229106-43-6 (4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量